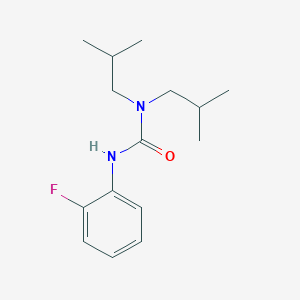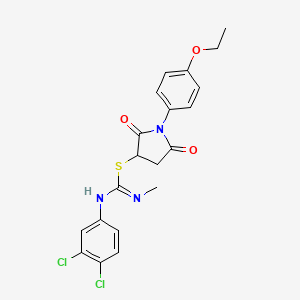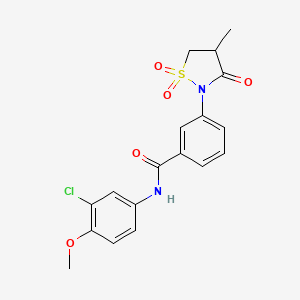
N'-(2-fluorophenyl)-N,N-diisobutylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-fluorophenyl)-N,N-diisobutylurea, also known as DIFU, is a chemical compound that has been widely used in scientific research for its unique properties. DIFU is a urea derivative that has a fluorine atom attached to the phenyl ring. This compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N'-(2-fluorophenyl)-N,N-diisobutylurea is not fully understood. However, it has been suggested that this compound inhibits the activity of enzymes that are involved in the biosynthesis of fatty acids. This inhibition leads to a decrease in the production of lipids, which can have a variety of effects on cells and tissues.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis. This compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-fluorophenyl)-N,N-diisobutylurea has several advantages for lab experiments. It is a stable and relatively non-toxic compound that can be easily synthesized. This compound is also soluble in a variety of solvents, which makes it easy to use in different experimental systems. However, there are also limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in vivo, which can make it difficult to study its effects over long periods of time.
Direcciones Futuras
There are several future directions for research on N'-(2-fluorophenyl)-N,N-diisobutylurea. One area of interest is the development of new drugs based on the structure of this compound. Another area of interest is the study of the role of this compound in lipid metabolism and its potential as a therapeutic target for metabolic disorders. In addition, there is a need for further research on the mechanism of action of this compound and its effects on different biological systems.
Conclusion:
In conclusion, this compound is a urea derivative that has been widely used in scientific research for its unique properties. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. This compound has several advantages for lab experiments, but there are also limitations to its use. Future research on this compound could lead to the development of new drugs and a better understanding of its role in biological systems.
Métodos De Síntesis
The synthesis of N'-(2-fluorophenyl)-N,N-diisobutylurea involves the reaction of 2-fluorophenyl isocyanate with diisobutylamine. The reaction takes place in a solvent such as toluene or dichloromethane, and the product is obtained by filtration and recrystallization. The purity of this compound can be improved by using column chromatography.
Aplicaciones Científicas De Investigación
N'-(2-fluorophenyl)-N,N-diisobutylurea has been used in various fields of scientific research due to its unique properties. It has been used as a pharmacological tool to study the role of urea derivatives in biological systems. This compound has also been used as a ligand in medicinal chemistry to develop new drugs for the treatment of various diseases. In addition, this compound has been used as a probe to study the structure and function of proteins.
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-1,1-bis(2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2O/c1-11(2)9-18(10-12(3)4)15(19)17-14-8-6-5-7-13(14)16/h5-8,11-12H,9-10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEMZNWFQHFLMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B4923626.png)
![1-ethyl-N-[2-(3-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B4923640.png)
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methoxyphenyl)butanamide](/img/structure/B4923654.png)

![methyl 4-[2,4,6-trioxo-5-[3-(2-propyn-1-yloxy)benzylidene]tetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4923665.png)

![7'-amino-5-bromo-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4923676.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4923680.png)
![2-[benzyl(methyl)amino]-N-[2-(1,3-thiazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B4923691.png)

![1-methyl-5-{[(5-methyl-2-pyridinyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4923703.png)


![3-(3,4-difluorophenyl)-5-[(phenylthio)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923727.png)